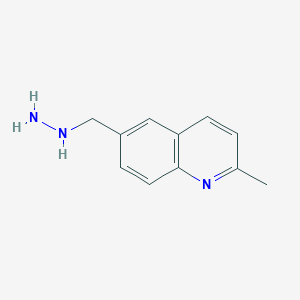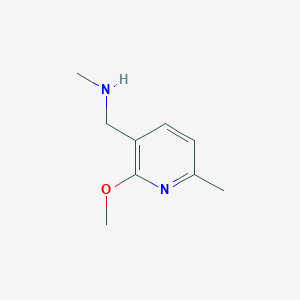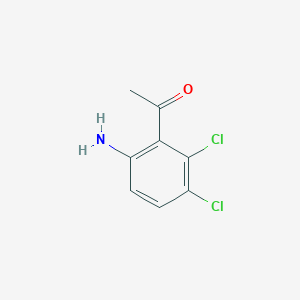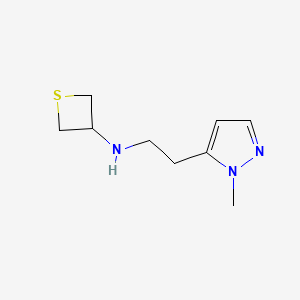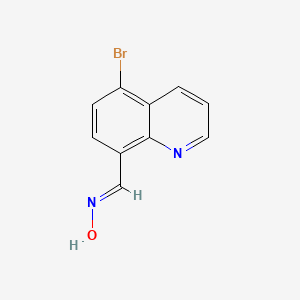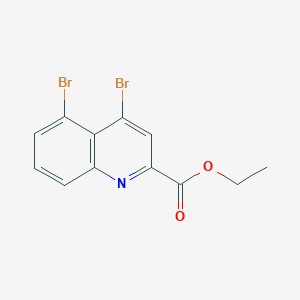
Ethyl 4,5-dibromoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dibromoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the quinoline ring, along with an ethyl ester group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl and diaryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4,5-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring structure allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells .
Comparación Con Compuestos Similares
Ethyl 4,5-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-quinazolone-2-carboxylate: Similar in structure but lacks bromine atoms, leading to different chemical reactivity and biological activity.
4,6-Dichloroquinoline: Contains chlorine atoms instead of bromine, resulting in different substitution patterns and applications.
2,4,6-Trisubstituted quinolines: More complex derivatives with varied substitution patterns, offering diverse chemical and biological properties
Propiedades
Fórmula molecular |
C12H9Br2NO2 |
|---|---|
Peso molecular |
359.01 g/mol |
Nombre IUPAC |
ethyl 4,5-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-8(14)11-7(13)4-3-5-9(11)15-10/h3-6H,2H2,1H3 |
Clave InChI |
CBZIOIGQNFWQEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



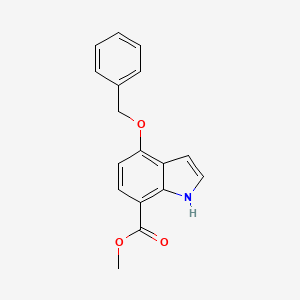

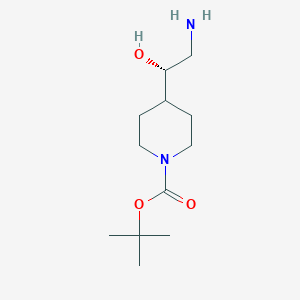
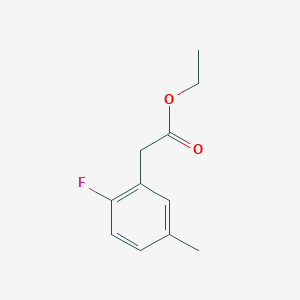

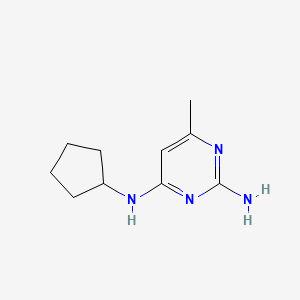
![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
